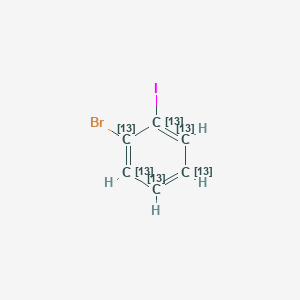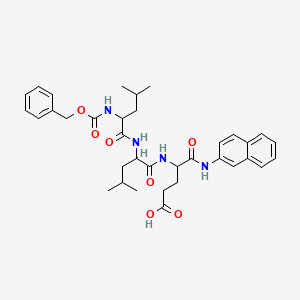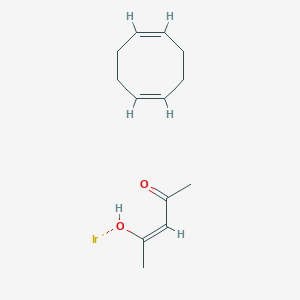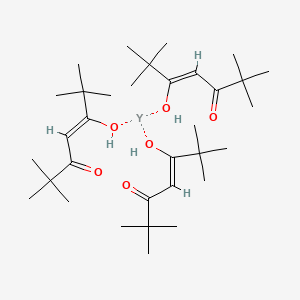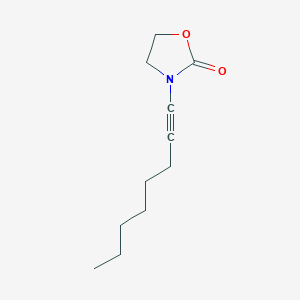
Fmoc-Ile-OH-13C6,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ile-OH-13C6,15N: is a labeled derivative of isoleucine, specifically N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-13C6,15N. This compound is characterized by the incorporation of stable isotopes carbon-13 and nitrogen-15, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ile-OH-13C6,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the isoleucine structure. The process typically starts with the labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include the use of organic solvents, protective groups, and catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compounds. The use of advanced technologies and equipment helps in maintaining the quality and isotopic purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Ile-OH-13C6,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: Fmoc-Ile-OH-13C6,15N is widely used in peptide synthesis, where it serves as a building block for creating labeled peptides. The incorporation of stable isotopes allows for detailed structural and functional studies using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study protein synthesis and metabolism. The labeled compound helps in tracing metabolic pathways and understanding the dynamics of protein interactions .
Medicine: The compound is valuable in drug development and pharmacokinetics studies. It aids in understanding the absorption, distribution, metabolism, and excretion of drugs, providing insights into their efficacy and safety .
Industry: this compound finds applications in the production of labeled peptides and proteins for various industrial purposes, including diagnostics and therapeutic research .
Mécanisme D'action
The mechanism of action of Fmoc-Ile-OH-13C6,15N involves its incorporation into peptides and proteins. The stable isotopes carbon-13 and nitrogen-15 do not alter the chemical properties of the compound but provide a means to trace and study its behavior in various systems. The molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Comparaison Avec Des Composés Similaires
Fmoc-Ile-OH-15N: A similar compound labeled with nitrogen-15.
Fmoc-Leu-OH-13C6,15N: A leucine derivative labeled with carbon-13 and nitrogen-15.
Fmoc-Gly-OH-13C2,15N: A glycine derivative labeled with carbon-13 and nitrogen-15
Uniqueness: Fmoc-Ile-OH-13C6,15N is unique due to its specific labeling with both carbon-13 and nitrogen-15, making it particularly useful for detailed NMR studies and metabolic tracing. Its structure and labeling provide distinct advantages in various research applications, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H23NO4 |
|---|---|
Poids moléculaire |
360.36 g/mol |
Nom IUPAC |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i1+1,2+1,3+1,13+1,19+1,20+1,22+1 |
Clé InChI |
QXVFEIPAZSXRGM-HJECYYBSSA-N |
SMILES isomérique |
[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)
![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)

